![molecular formula C20H20N4O3 B8082172 CID 459963](/img/structure/B8082172.png)
CID 459963
Overview
Description
CID 459963 is also known as 4,4’-(Furan-2,5-diyl)bis(N’-methoxybenzene-1-carboximidamide). It has a molecular formula of C20H20N4O3 .
Molecular Structure Analysis
The molecular structure of CID 459963 consists of a furan ring connected to two phenyl rings via methoxybenzene-1-carboximidamide groups . The InChI string isInChI=1S/C20H20N4O3/c1-25-23-19 (21)15-7-3-13 (4-8-15)17-11-12-18 (27-17)14-5-9-16 (10-6-14)20 (22)24-26-2/h3-12H,1-2H3, (H2,21,23) (H2,22,24)
. Physical And Chemical Properties Analysis
CID 459963 has a molecular weight of 364.4 g/mol. It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds. Its exact mass and monoisotopic mass are 364.15354051 g/mol. It has a topological polar surface area of 108 Ų .Scientific Research Applications
- DB289 is the first oral drug that has demonstrated efficacy in treating African trypanosomiasis, commonly known as sleeping sickness .
- Notably, its development was halted due to unexpected severe kidney injury observed in treated subjects .
- Genome-wide association analyses implicated genes related to cholesterol and lipid biosynthesis, oxidative stress, and cytokine release in DB289-induced renal injury .
- DB289’s potential as a treatment for HAT is significant, given the disease’s prevalence in sub-Saharan Africa .
- In phase 2 trials against Pneumocystis jiroveci pneumonia and HAT, no serious adverse events were noted .
Treatment of African Trypanosomiasis (Sleeping Sickness)
Kidney Safety Liability and Mouse Diversity Panel (MDP)
Human African Trypanosomiasis (HAT)
Metabolism and Clinical Trials
Next-In-Class Compound Screening
Mechanism of Action
Target of Action
DB289 primarily targets the nucleus of Plasmodium falciparum , the parasite responsible for malaria .
Mode of Action
DB289 is a prodrug that is metabolized into its active form, DB75 . The compound interacts with its target by concentrating in the nucleus of the parasite, leading to a delay in the maturation of the parasite . This delay in maturation is a key aspect of DB289’s anti-parasitic activity.
Biochemical Pathways
The conversion of DB289 to DB75 involves a series of biochemical reactions. These include oxidative O-demethylation and reductive N-dehydroxylation . The enzymes responsible for these reactions are primarily from the CYP4F family .
Pharmacokinetics
DB289 is well absorbed (approximately 50-70%) and effectively converted to DB75 in both rats and monkeys . It is subject to first-pass metabolism and hepatic retention, which limits its systemic bioavailability to 10 to 20% . The clearance of DB289 approximates the liver plasma flow, and its large volume of distribution is consistent with extensive tissue binding .
Result of Action
The primary result of DB289’s action is the delay in the maturation of Plasmodium falciparum . This delay inhibits the growth of the parasite, thereby mitigating the symptoms of malaria. It’s worth noting that in some cases, db289 has been associated with kidney injury .
properties
IUPAC Name |
N'-methoxy-4-[5-[4-(N'-methoxycarbamimidoyl)phenyl]furan-2-yl]benzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOQVLAXCBRRGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870377 | |
Record name | 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide) | |
CAS RN |
186953-56-0 | |
Record name | Pafuramidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186953-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Furan-2,5-diyl)bis(N'-methoxybenzene-1-carboximidamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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